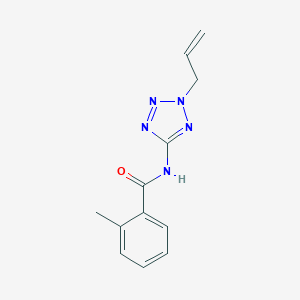
N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide, also known as AT-001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. AT-001 belongs to the class of tetrazole-containing compounds and has been found to exhibit various biological activities.
科学的研究の応用
N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis (Zhang et al., 2019).
作用機序
The exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide is not fully understood. However, it has been proposed that N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide exerts its biological effects by inhibiting the activity of MMPs. MMPs are involved in the degradation of extracellular matrix proteins, which play a crucial role in various physiological and pathological processes. By inhibiting the activity of MMPs, N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide may prevent the degradation of extracellular matrix proteins, thereby reducing inflammation, tumor growth, and angiogenesis (Zhang et al., 2019).
生化学的および生理学的効果
N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has also been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels (Zhang et al., 2019).
実験室実験の利点と制限
N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide is its low solubility in water, which can make it challenging to work with in certain experimental settings. Additionally, the exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide is not fully understood, which can make it challenging to interpret experimental results (Zhang et al., 2019).
将来の方向性
N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has shown promising results in preclinical studies, and further research is needed to explore its full potential. One potential future direction is to investigate the efficacy of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide in animal models of cancer and inflammation. Additionally, the development of more water-soluble derivatives of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide could improve its usefulness as a research tool. Finally, the identification of the exact molecular targets of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide could provide valuable insights into its mechanism of action (Zhang et al., 2019).
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide is a novel small molecule that has shown promising results in preclinical studies. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties, and its mechanism of action is proposed to involve the inhibition of MMP activity. N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide has several advantages as a research tool, including its small size and relative stability. However, its low solubility in water and the lack of a full understanding of its mechanism of action are limitations that need to be addressed. Further research is needed to explore the full potential of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide, including its efficacy in animal models of cancer and inflammation and the development of more water-soluble derivatives.
合成法
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide involves the reaction of 2-allyl-2H-tetrazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-methylbenzamide. The final product is obtained after purification using column chromatography. The yield of the synthesis process is reported to be around 60% (Zhang et al., 2019).
特性
製品名 |
N-(2-allyl-2H-tetraazol-5-yl)-2-methylbenzamide |
|---|---|
分子式 |
C12H13N5O |
分子量 |
243.26 g/mol |
IUPAC名 |
2-methyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H13N5O/c1-3-8-17-15-12(14-16-17)13-11(18)10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,13,15,18) |
InChIキー |
LCCHUBPLTVZOHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=NN(N=N2)CC=C |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=NN(N=N2)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)

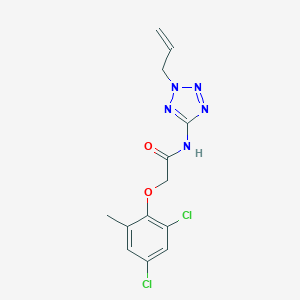
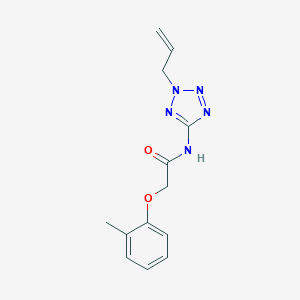
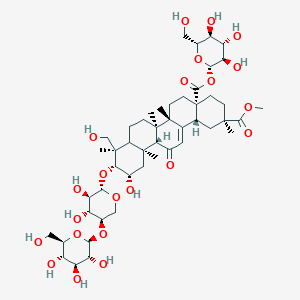
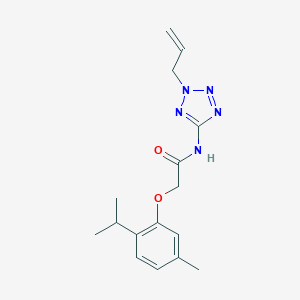
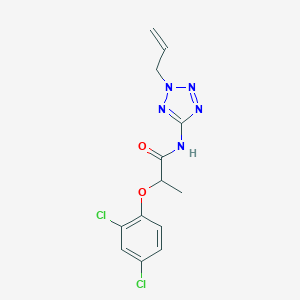
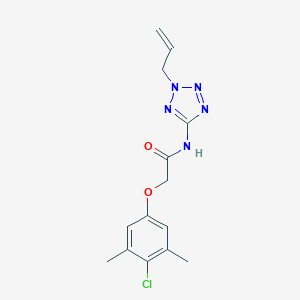
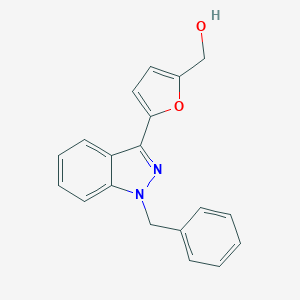
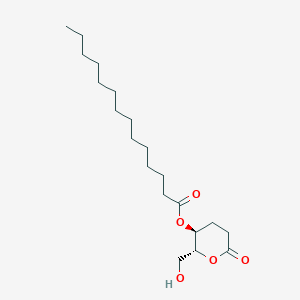
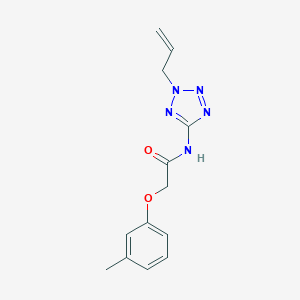
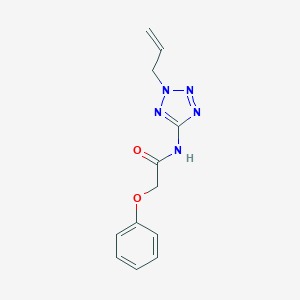
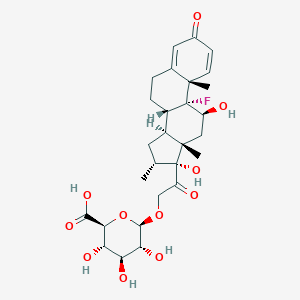
![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)